

Physical and chemical properties of Pyrimethamine-d3.

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Compound of Interest

Compound Name: Pyrimethamine-d3

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An In-depth Technical Guide to **Pyrimethamine-d3**

Abstract

Pyrimethamine-d3 is the deuterated analog of Pyrimethamine, an essential medication on the World Health Organization's list, primarily used in the treatment of protozoal infections such as toxoplasmosis and malaria.^[1] As a folic acid antagonist, its mechanism of action involves the selective inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in parasites.^{[1][2][3][4]} The incorporation of deuterium atoms provides a stable isotopic label, making **Pyrimethamine-d3** an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of **Pyrimethamine-d3** for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Pyrimethamine-d3 is a white to off-white solid crystalline powder. Its core structure consists of a pyrimidine ring system substituted with a p-chlorophenyl group and a deuterated ethyl group.

Identifiers and Molecular Characteristics

Property	Value	Source
IUPAC Name	5-(4-chlorophenyl)-6-(2,2,2-trideuterioethyl)pyrimidine-2,4-diamine	
CAS Number	1189936-99-9	
Molecular Formula	C ₁₂ H ₁₀ D ₃ ClN ₄	
Molecular Weight	251.73 g/mol	
Canonical SMILES	[2H]C([2H]) ([2H])CC1=C(C(=NC(=N1)N)N) C2=CC=C(C=C2)Cl	
InChI Key	WKSAUQYGYAYLPV- FIBGUPNXSA-N	

Physicochemical Data

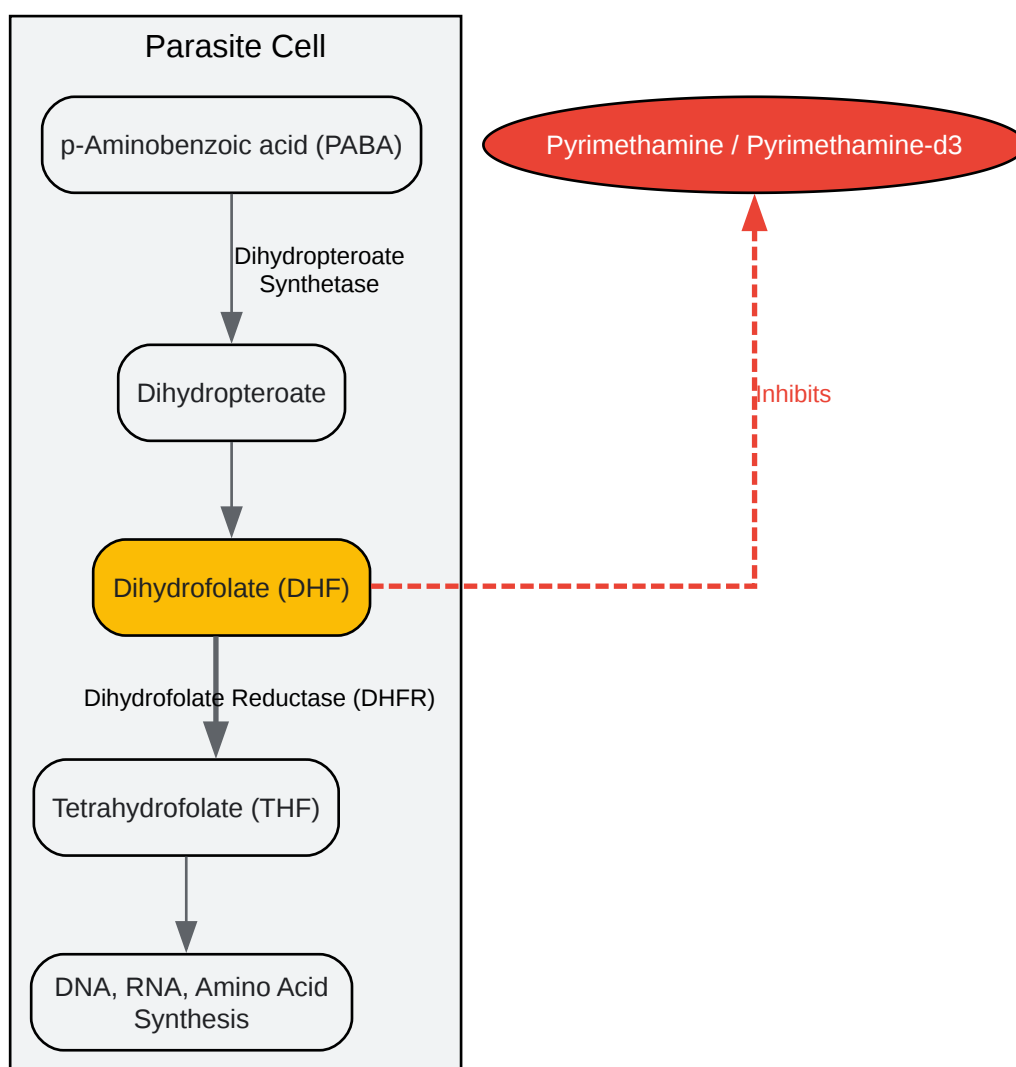
Property	Value	Conditions/Notes	Source
Appearance	White to Off-white Solid		
Melting Point	233-234 °C		
Solubility	Soluble in DMSO, Methanol	Sparingly soluble in aqueous buffers.	
LogP	2.7	Computed value.	
Storage	-20°C	Store under nitrogen, away from moisture.	

Mechanism of Action: Dihydrofolate Reductase Inhibition

Pyrimethamine's therapeutic effect stems from its role as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate synthesis

pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA and RNA.

By blocking DHFR, Pyrimethamine halts the regeneration of THF, leading to a deficiency in these essential precursors. This disruption of nucleic acid synthesis prevents cell division and ultimately leads to the death of the parasite. Pyrimethamine exhibits a significantly higher affinity for the parasitic DHFR enzyme compared to the mammalian counterpart, which accounts for its selective toxicity.



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Caption: Inhibition of the folate pathway by Pyrimethamine.

Experimental Protocols

Synthesis of Pyrimethamine

The historical synthesis of Pyrimethamine provides a framework for its deuterated analog. The process generally involves three main steps starting from p-chlorophenylacetonitrile.

- **Condensation:** p-chlorophenylacetonitrile is condensed with an ethyl propionate ester under strongly basic conditions (e.g., potassium tert-butoxide in THF) to form an intermediate, 2-(4-chlorophenyl)-3-oxopentanenitrile.
- **Enol Ether Formation:** The intermediate is then alkylated to form an enol ether. While historically this step used hazardous reagents like diazomethane, alternative methods using orthoformates or refluxing with an alcohol (e.g., 2-methylpropan-1-ol) and a strong acid catalyst can be employed.
- **Cyclization with Guanidine:** The final step involves the condensation of the enol ether with free guanidine. Guanidine is typically prepared in situ from a salt (e.g., guanidine hydrochloride) and a strong base like sodium ethoxide in refluxing ethanol. This cyclization reaction yields the final Pyrimethamine product.

For the synthesis of **Pyrimethamine-d3**, a deuterated ethyl propionate would be used in the initial condensation step.

Analytical Method: Quantification in Plasma using UPLC-MS/MS

Pyrimethamine-d3 is frequently used as an internal standard (IS) for the accurate quantification of Pyrimethamine in biological matrices like plasma. The following is a summarized protocol based on established methods for ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Objective: To determine the concentration of Pyrimethamine (PMT) in human plasma.

Materials:

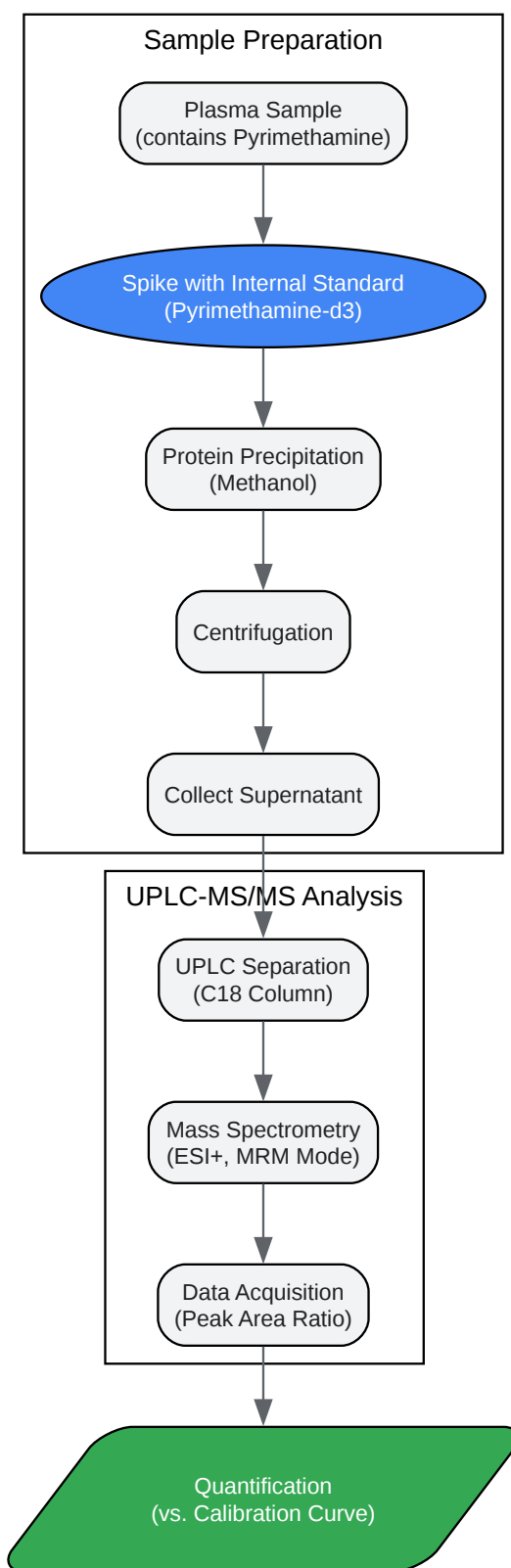
- Plasma samples

- **Pyrimethamine-d3** (PMT-d3) internal standard solution (e.g., 1 µg/mL)
- Methanol
- Acetonitrile
- Ammonium formate
- Formic acid
- UPLC system with a C18 column (e.g., Acquity UPLC® BEH-C18)
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation (Protein Precipitation):
 - To 50 µL of plasma sample, add 300 µL of methanol.
 - Add 50 µL of the internal standard solution (PMT-d3).
 - Add 100 µL of 5 mM ammonium formate containing 0.1% formic acid.
 - Vortex the mixture for 1 minute.
 - Centrifuge at high speed (e.g., 13,300 rpm) at 4°C for 25 minutes to pellet the precipitated proteins.
 - Carefully collect the supernatant for analysis.
- UPLC-MS/MS Analysis:
 - Chromatographic Separation:
 - Inject a small volume (e.g., 5 µL) of the supernatant onto the C18 column.
 - Elute the analytes using a gradient mobile phase, for example, a mixture of 5 mM ammonium formate and methanol.

- Mass Spectrometry Detection:
 - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
 - Monitor the specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
 - For Pyrimethamine (PMT): m/z 249 → 233
 - For **Pyrimethamine-d3** (IS): m/z 252.17 → 235
- Quantification:
 - Construct a calibration curve by analyzing standards of known PMT concentrations with a fixed amount of PMT-d3.
 - Calculate the ratio of the peak area of Pyrimethamine to the peak area of **Pyrimethamine-d3**.
 - Determine the concentration of Pyrimethamine in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Caption: Workflow for quantification of Pyrimethamine using **Pyrimethamine-d3**.

Applications in Research and Development

The primary application of **Pyrimethamine-d3** is as a labeled internal standard for bioanalytical and pharmacokinetic studies. Its chemical properties are nearly identical to the unlabeled drug, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished from the parent drug by a mass spectrometer. This is crucial for correcting variations in sample processing and instrument response, thereby enabling highly accurate and precise quantification of Pyrimethamine in complex biological samples.

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